molecular formula C22H21F3N2O2 B11066553 ethyl (2Z)-3-[(1,6-dimethyl-2-phenyl-1H-indol-5-yl)amino]-4,4,4-trifluorobut-2-enoate

ethyl (2Z)-3-[(1,6-dimethyl-2-phenyl-1H-indol-5-yl)amino]-4,4,4-trifluorobut-2-enoate

Cat. No.: B11066553
M. Wt: 402.4 g/mol
InChI Key: HGQOGYJBLNHAGV-MOSHPQCFSA-N
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Description

ETHYL (Z)-3-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-4,4,4-TRIFLUORO-2-BUTENOATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an indole moiety, a trifluorobutenoate group, and an ethyl ester, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (Z)-3-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-4,4,4-TRIFLUORO-2-BUTENOATE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Trifluorobutenoate Group: The trifluorobutenoate group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL (Z)-3-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-4,4,4-TRIFLUORO-2-BUTENOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trifluorobutenoate group, where nucleophiles like amines or thiols replace the trifluoro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated derivatives

    Substitution: Amino or thio derivatives

Scientific Research Applications

ETHYL (Z)-3-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-4,4,4-TRIFLUORO-2-BUTENOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of ETHYL (Z)-3-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-4,4,4-TRIFLUORO-2-BUTENOATE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The trifluorobutenoate group may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently.

Comparison with Similar Compounds

Similar Compounds

    ETHYL (Z)-3-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-4,4,4-TRIFLUORO-2-BUTENOATE: shares similarities with other indole-based compounds and trifluorobutenoate derivatives.

    Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole moiety, are known for their biological activities.

    Trifluorobutenoate Derivatives: Compounds with trifluorobutenoate groups are often used in medicinal chemistry for their enhanced stability and bioavailability.

Uniqueness

The uniqueness of ETHYL (Z)-3-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-4,4,4-TRIFLUORO-2-BUTENOATE lies in its combination of the indole moiety and the trifluorobutenoate group, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C22H21F3N2O2

Molecular Weight

402.4 g/mol

IUPAC Name

ethyl (Z)-3-[(1,6-dimethyl-2-phenylindol-5-yl)amino]-4,4,4-trifluorobut-2-enoate

InChI

InChI=1S/C22H21F3N2O2/c1-4-29-21(28)13-20(22(23,24)25)26-17-11-16-12-19(15-8-6-5-7-9-15)27(3)18(16)10-14(17)2/h5-13,26H,4H2,1-3H3/b20-13-

InChI Key

HGQOGYJBLNHAGV-MOSHPQCFSA-N

Isomeric SMILES

CCOC(=O)/C=C(/C(F)(F)F)\NC1=CC2=C(C=C1C)N(C(=C2)C3=CC=CC=C3)C

Canonical SMILES

CCOC(=O)C=C(C(F)(F)F)NC1=CC2=C(C=C1C)N(C(=C2)C3=CC=CC=C3)C

Origin of Product

United States

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